Copper(I) 3-methylsalicylate

描述

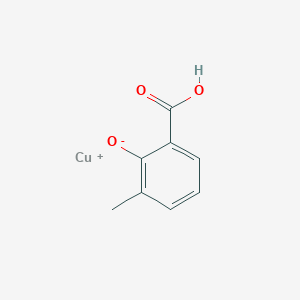

Copper(I) 3-methylsalicylate (CuMeSal, CAS 326477-70-7) is a coordination compound where copper(I) is ligated to 3-methylsalicylate anions. Its structure combines the redox activity of Cu(I) with the stabilizing and electron-donating effects of the methylsalicylate ligand, making it a versatile catalyst in organic synthesis. CuMeSal is widely employed in cross-coupling reactions, Chan-Lam N-arylation, and desulfitative transformations . It also exhibits applications in materials science, such as enhancing the conductivity of PEDOT:PSS electrodes , and demonstrates antioxidant and anti-inflammatory properties .

准备方法

Copper(I) 3-methylsalicylate can be synthesized through various methods. One common synthetic route involves the reaction of copper(I) salts with 3-methylsalicylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

化学反应分析

Copper(I) 3-methylsalicylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) derivatives.

Reduction: It can be reduced back to copper(I) from copper(II) states.

Substitution: The salicylate ligand can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Copper(I) 3-methylsalicylate has a wide range of scientific research applications:

作用机制

The mechanism by which copper(I) 3-methylsalicylate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The copper(I) center can undergo redox reactions, facilitating the transfer of electrons and enabling the formation of new chemical bonds . The salicylate ligand provides stability to the copper(I) center and can participate in coordination with other molecules, enhancing the compound’s reactivity .

相似化合物的比较

Comparison with Similar Copper Compounds

Catalytic Efficiency and Reaction Scope

Copper(I) Thiophene-2-carboxylate (CuTC): CuTC and CuMeSal are both thiophilic Cu(I) catalysts used in desulfitative coupling reactions. However, CuMeSal shows superior performance in decarbonylative thioester activation, enabling high yields (91%) of aminovinyl sulfides under mild conditions . CuTC, while effective in cross-couplings, often requires harsher conditions or additional ligands for comparable efficiency .

Copper(II) Hydroxysalicylate (Basic Cupric Salicylate):

As a Cu(II) analog, this compound lacks the redox flexibility of CuMeSal. It is primarily used in medicinal and antimicrobial contexts due to its stability but is less effective in catalysis requiring Cu(I)-mediated electron transfer .

Copper(I) Acetate (Cu(OAc)):

Cu(OAc) is a simple Cu(I) salt used in Ullmann-type couplings. However, CuMeSal outperforms it in Chan-Lam N-arylation, achieving higher yields (e.g., 77–82% for N-aryl imidazoles) under ambient conditions . Cu(OAc) also exhibits lower solubility in organic solvents, limiting its utility in homogeneous catalysis .

Reaction Conditions and Selectivity

CuMeSal operates efficiently at room temperature in tetrahydrofuran (THF) or dioxane, as seen in azide-alkyne cycloadditions (CuAAC) and triazole syntheses . In contrast, Rhodium catalysts (e.g., Rh₂(esp)₂) require elevated temperatures (100°C) for transannulation reactions . CuMeSal’s mild conditions minimize side reactions, such as desulfurization, which are common with CuTC .

Toxicity and Environmental Impact

CuMeSal’s Cu(I) center shows lower toxicity to acidophilic bacteria compared to Cu(II) species (Table 2, ). This makes it preferable for environmentally conscious applications. In contrast, Cu(II) salicylate derivatives may pose higher ecological risks due to their persistence and redox activity .

Physical and Spectroscopic Properties

CuMeSal-derived compounds, such as 1-(4-nitrophenyl)-1H-imidazole, exhibit distinct melting points (172–173°C) and NMR profiles (δ = 7.90–8.77 ppm in CDCl₃) . These properties are critical for purification and characterization, with CuMeSal enabling crystallinity and high purity (75–84%) compared to CuTC-synthesized analogs, which often require column chromatography .

Commercial Availability and Cost

CuMeSal is commercially available in bulk (up to 500 g, $5610) through suppliers like Santa Cruz Biotechnology and ChemScene . In contrast, CuTC and specialized Cu(II) salicylates are less accessible, increasing their cost for large-scale applications.

Table 1: Comparative Analysis of Copper Compounds

| Compound | Oxidation State | Key Applications | Catalytic Efficiency | Toxicity (Relative) | Commercial Availability |

|---|---|---|---|---|---|

| CuMeSal | Cu(I) | Chan-Lam N-arylation, CuAAC, desulfitative coupling | High (77–91% yields) | Low | High (bulk suppliers) |

| CuTC | Cu(I) | Cross-couplings, desulfitative reactions | Moderate | Moderate | Limited |

| Cu(II) Hydroxysalicylate | Cu(II) | Antimicrobial, medicinal | Low | High | Moderate |

| Cu(OAc) | Cu(I) | Ullmann couplings | Low | Moderate | High |

生物活性

Copper(I) 3-methylsalicylate (CuMeSal) is a coordination compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article reviews the biological activity of CuMeSal, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its coordination of copper(I) with the 3-methylsalicylate ligand. The unique properties of copper, including its ability to exist in multiple oxidation states and its role as a Lewis acid, contribute to the biological activity of CuMeSal. Its structure allows it to participate in redox reactions, which are crucial in various biochemical processes.

Mechanisms of Biological Activity

- Catalytic Activity : CuMeSal has been shown to act as an effective catalyst in various organic reactions. For instance, it promotes oxidative dehydrosulfurative reactions, demonstrating significant yield improvements compared to other copper sources .

- Antioxidant Properties : Copper complexes, including CuMeSal, have been studied for their ability to mimic superoxide dismutase (SOD), an enzyme that protects against oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . The redox properties of CuMeSal suggest it could play a role in cellular defense mechanisms against oxidative damage.

- Antitumor Activity : Research indicates that copper complexes can exhibit antitumor effects through the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . The ability of Cu(I) species to reduce hydrogen peroxide into more reactive forms may enhance their therapeutic potential against tumors.

Table 1: Summary of Biological Activities of this compound

Case Study: Catalytic Applications

In a study examining the catalytic efficiency of CuMeSal in amine coupling reactions, it was found that using only 0.2 mol% of CuMeSal significantly reduced reaction time while maintaining high selectivity for the desired products . This highlights not only the efficiency of CuMeSal as a catalyst but also its biocompatibility, which is crucial for pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic methods for preparing Copper(I) 3-methylsalicylate, and how is its purity validated?

this compound is typically synthesized via ligand exchange reactions or direct coordination of 3-methylsalicylic acid with copper(I) salts under inert conditions. Key steps include refluxing in anhydrous solvents (e.g., THF) and purification by crystallization from ethyl acetate/hexane mixtures. Purity is validated using melting point analysis, NMR spectroscopy (e.g., δ values for aromatic protons in CDCl₃ or DMSO-d₆), and elemental analysis . For example, synthesized compounds like 1-(4-nitrophenyl)-1H-imidazole show characteristic ¹H NMR peaks at δ 7.90–8.77, with melting points (e.g., 172–173°C) cross-referenced against literature .

Q. How does this compound function as a catalyst in Chan-Lam N-arylation reactions?

In Chan-Lam coupling, the compound acts as a Lewis acid catalyst, facilitating oxidative cross-coupling between aryl boronic acids and N-heterocycles (e.g., imidazoles, benzimidazoles). Reactions proceed under mild conditions (65°C, 3–5 hours) in polar aprotic solvents (e.g., THF), with yields optimized by adjusting stoichiometry and using bases like triethylamine. Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and chromatographic purification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential acute toxicity (per CLP Regulation EU 1272/2008), researchers should use gloves, eye protection, and fume hoods. Avoid inhalation of dust and contact with oxidizing agents. Waste disposal must comply with local regulations for copper-containing compounds. Physicochemical data (e.g., solubility in organic solvents) should guide storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated C–N bond formation in sterically hindered substrates?

Optimization involves systematic variation of parameters:

- Catalyst loading : Test 1–10 mol% to balance efficiency and cost.

- Solvent effects : Compare polar (THF, DMF) vs. nonpolar (toluene) solvents for substrate solubility.

- Temperature : Assess reaction rates at 50–100°C via kinetic studies.

- Additives : Screen bases (K₂CO₃, Et₃N) and oxidants (O₂, Cu(OAc)₂) to improve turnover. Analytical methods like HPLC or GC-MS quantify yields, while X-ray crystallography confirms product stereochemistry .

Q. What mechanistic insights explain the superior efficacy of this compound over other Cu(I) catalysts in cross-coupling reactions?

Comparative studies suggest the 3-methylsalicylate ligand enhances stability of the Cu(I) center, preventing oxidation to Cu(II). Spectroscopic techniques (EPR, UV-Vis) and DFT calculations reveal ligand-metal charge transfer (LMCT) processes that stabilize reactive intermediates. Kinetic isotopic effect (KIE) experiments further probe rate-determining steps (e.g., transmetallation vs. reductive elimination) .

Q. How should researchers address discrepancies in reported melting points or NMR data for this compound-derived products?

Discrepancies (e.g., 1-(4-cyanophenyl)-1H-imidazole melting points: 149–150°C observed vs. 143–145°C in literature) may arise from polymorphic forms or impurities. Mitigation strategies include:

- Replicating synthesis under strictly anhydrous conditions.

- Using high-field NMR (500 MHz+) with deuterated solvents to resolve peak splitting.

- Supplementary characterization (e.g., HRMS, IR) to confirm molecular identity .

Q. What strategies are effective for scaling up this compound-catalyzed reactions without compromising yield?

Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

- Use flow chemistry setups for continuous processing.

- Replace column chromatography with recrystallization or distillation for purification.

- Conduct Design of Experiments (DoE) to identify critical parameters (e.g., substrate concentration, agitation rate) .

Q. Methodological Guidance

Q. How to design a robust literature review framework for identifying research gaps in this compound applications?

- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: "Cu(I) 3-methylsalicylate," "C–N coupling," "heterocycle synthesis."

- Gap Analysis : Compare catalytic performance (TOF, TON) across studies. Note unexplored substrates (e.g., seven-membered heterocycles) or understudied mechanisms (e.g., radical pathways).

- Citation Tracking : Follow seminal papers (e.g., Yang et al., 2011) via Google Scholar to map recent advancements .

Q. What experimental controls are essential when studying the ligand role in this compound catalysis?

- Control Reactions : Run reactions without catalyst, with Cu(I) salts (e.g., CuBr), or alternative ligands (e.g., thiophenecarboxylate).

- Spectroscopic Controls : Use UV-Vis to monitor Cu(I)/Cu(II) redox states.

- Kinetic Profiling : Compare initial rates under identical conditions to isolate ligand effects .

Q. How to integrate computational modeling with experimental data to elucidate reaction pathways?

Combine DFT calculations (e.g., Gaussian, ORCA) with experimental kinetics. Key steps:

属性

IUPAC Name |

2-carboxy-6-methylphenolate;copper(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPQOSMKJDPRID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7CuO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715753 | |

| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326477-70-7 | |

| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 326477-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。